4-Hydroxypicolinic acid
Overview
Description
4-Hydroxypicolinic acid is a chemical compound with the formula C6H5NO3 . It is a derivative of pyridine and has a molecular weight of 139.11 g/mol . The IUPAC name for this compound is 4-oxo-1,4-dihydropyridine-2-carboxylic acid .
Synthesis Analysis
The synthesis of 4-Hydroxypicolinic acid involves the hydrolysis reaction of the nitrile group of the 4-alkoxy-3-hydroxypicolinonitriles . The starting picolinonitriles are typically suspended in a strong, aqueous mineral acid reaction medium and heated for a period of time at elevated temperature with good mixing .Molecular Structure Analysis
The molecular structure of 4-Hydroxypicolinic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 15 bonds. There are 10 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 1 secondary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
4-Hydroxypicolinic acid has been shown to be an anti-viral in vitro and in vivo . It works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function .Physical And Chemical Properties Analysis
4-Hydroxypicolinic acid is a crystal - powder in physical form and its color ranges from white to very pale yellow . The compound is stable under normal conditions .Scientific Research Applications
Chelation Behavior and Proton-Related Phenomena
4-Hydroxypicolinic acid has been studied for its kinetics and thermodynamics in proton-related reactions, using density functional theory. These studies have revealed preferences for certain forms (e.g., zwitterionic) over others in hydroxypicolinic acids, and provided insights into their complexation behaviors with metals like copper(II) (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).
Magnetic Properties and Complex Formation with Metals
Research on cobalt(II) complexes with hydroxypicolinic acids, including 3-hydroxypicolinic acid, highlights their magnetic properties and the structural characteristics of these complexes (Girginova et al., 2005). Similar studies have been conducted on cobalt(II) and other metal complexes, emphasizing their N,O-chelating coordination and crystal structures (Kukovec, Popović, Pavlović, & Linarić, 2008).
Antimicrobial Activities and DNA Interactions
4-Hydroxypicolinic acid derivatives have been characterized for their antimicrobial activities against various bacteria and fungi, and their interactions with DNA have been studied through molecular docking simulations (Tamer et al., 2018).
Lanthanide Luminescent Materials
The formation of new lanthanide complexes with 3-hydroxypicolinic acid for use in luminescent materials has been explored. These complexes are characterized by their photoluminescence and structural properties, making them promising for applications in nanocomposite materials (Soares-Santos et al., 2003).
Catalytic Abilities in Organic Reactions
Studies on vanadium(IV) complexes with 3-hydroxypicolinic acid demonstrate their catalytic capabilities in the oxidation of benzyl alcohols with molecular oxygen. These complexes have been noted for their high turnover numbers and potential for catalyst recycling (Kodama et al., 2009).
Solution Study and Spectral Analysis of Metal Complexes
Research has also focused on the solution speciation and spectral characteristics of oxovanadium(IV) complexes with hydroxypicolinic acids, providing insights into the binding properties and potential relationships with insulin-mimetic activity (Kiss et al., 2000).
Applications in Mass Spectrometry
4-Hydroxypicolinic acid and its derivatives have been utilized as matrices in mass spectrometry, particularly for the analysis of biopolymers like DNA and proteins. These studies have highlighted their effectiveness in enhancing detection sensitivity and clarity (Taranenko et al., 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-oxo-1H-pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-4-1-2-7-5(3-4)6(9)10/h1-3H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXLHBCSVDDTIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352740 | |
Record name | 4-Hydroxypicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxypicolinic acid | |
CAS RN |
22468-26-4 | |
Record name | 4-Hydroxypicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-2-pyridinecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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